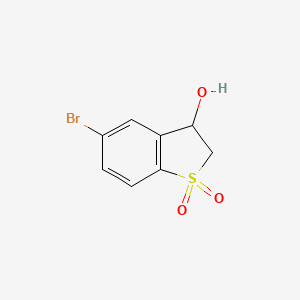

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide

説明

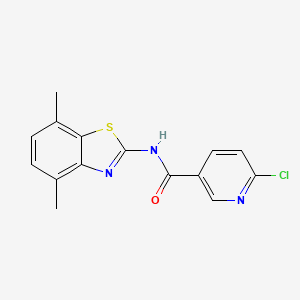

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide is a chemical compound with the molecular formula C8H7BrO3S . It has a molecular weight of 263.11 g/mol . The compound is reported to be colorless .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring with a bromo group at the 5th position and a hydroxy group at the 3rd position . The compound also contains a sulfur atom, which is a characteristic feature of benzothiophene compounds .Physical And Chemical Properties Analysis

This compound is reported to be colorless . It has a molecular weight of 263.11 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Synthesis and Chemical Reactivity

Tandem Dimerization and Ring-Opening Reactions : The reactivity of substituted 3-bromothiophene 1,1-dioxides, including structures similar to 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide, has been studied. These compounds undergo tandem dimerization and ring-opening reactions, leading to the formation of trisubstituted benzenes and other complex structures as demonstrated in various synthetic pathways. This research provides insights into the synthesis of complex benzothiophene derivatives with potential applications in material science and organic chemistry (Gronowitz et al., 1991).

Functionalized Benzothiophenes Synthesis : Fluoride-ion-induced reactivity studies involving compounds similar to this compound have shown efficient routes to synthesize functionalized benzothiophenes and benzofurans. These methodologies offer straightforward access to a variety of functionalized heterocycles, which are valuable in developing pharmaceuticals and other functional materials (Capperucci et al., 2009).

Ring-Opening and Cycloaddition Reactions : Investigations into the synthetic uses of thiophene-1,1-dioxides ring-opening and cycloaddition reactions highlight the versatility of these compounds in organic synthesis. Such studies underline the potential of using this compound in constructing complex molecular architectures, offering pathways to new molecules with potential applications ranging from medicinal chemistry to materials science (Gronowitz, 1993).

Antioxidant Properties

- Natural Antioxidants from Marine Algae : Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with structures closely related to this compound. These compounds exhibit potent antioxidant activities, stronger than conventional antioxidants like BHT and ascorbic acid. This suggests the potential of such compounds in food preservation and pharmaceuticals to combat oxidative stress (Li et al., 2011).

Environmental Biodegradation

- Biotransformation by Bacteria : The biotransformation capabilities of isopropylbenzene-degrading bacteria on benzothiophene compounds show the potential for environmental remediation. These bacteria can transform benzothiophenes into a mixture of compounds, indicating the feasibility of using microbial processes to degrade similar complex organic pollutants like this compound (Eaton & Nitterauer, 1994).

特性

IUPAC Name |

5-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOMRBNQWQRJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(S1(=O)=O)C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-allyl-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639938.png)

![N-(3,4-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639945.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2639951.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2639953.png)

![2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2639955.png)